molecular formula C16H12ClN5O B5619420 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B5619420
M. Wt: 325.75 g/mol
InChI Key: JLCUCVSXEOVDHV-UHFFFAOYSA-N
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Description

"4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine" is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting from base materials like o-phenylenediamine, with steps including condensation, cyclization, and functional group modifications (Soselia et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds often features a benzimidazole moiety, known for its planar, conjugated, and aromatic characteristics. This structure can contribute to various intermolecular interactions, such as hydrogen bonding (Afshar et al., 1987).

Chemical Reactions and Properties

Benzimidazole derivatives, including those similar to the compound , are involved in various chemical reactions, leading to the formation of different products depending on the reaction conditions and reagents used (Sriramoju et al., 2018).

Safety and Hazards

As with any chemical compound, handling “4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The potential biological activities of benzimidazole derivatives make them interesting targets for future research . Further studies could explore the synthesis of this compound and its derivatives, their physical and chemical properties, and their potential biological activities.

properties

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O/c17-11-5-3-4-10(8-11)9-22-13-7-2-1-6-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCUCVSXEOVDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2,5-oxadiazol-3-amine

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